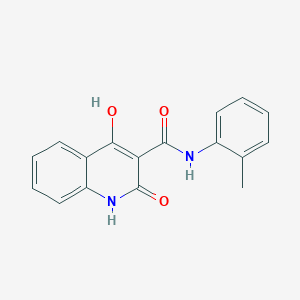
N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Descripción general
Descripción
N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BPHQ, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery. This compound belongs to the quinolinecarboxamide family and has a molecular weight of 365.18 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been reported to inhibit the activity of topoisomerase II and induce the production of reactive oxygen species. Physiologically, this compound has been found to inhibit the growth of cancer cells, exhibit antifungal activity against Candida albicans, and exhibit antiviral activity against herpes simplex virus type 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. This compound has also been found to exhibit potent biological activities, making it a promising candidate for drug discovery. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another direction is to study its safety and toxicity in animal models. Additionally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Overall, this compound has the potential to be a valuable tool in scientific research and drug discovery.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in drug discovery. It has been reported to exhibit anticancer, antifungal, and antiviral activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been reported to exhibit antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-10-6-2-4-8-12(10)19-16(22)13-14(20)9-5-1-3-7-11(9)18-15(13)21/h1-8H,(H,19,22)(H2,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBZGVBBQGWAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(1H-benzimidazol-2-yl)-1-methylethylidene]benzohydrazide](/img/structure/B3831695.png)
![2-benzyl-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B3831706.png)
![N-[2-(acetylamino)-3-phenylacryloyl]tyrosine](/img/structure/B3831711.png)
![N-[3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B3831716.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)butanamide](/img/structure/B3831725.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide trifluoroacetate](/img/structure/B3831728.png)
![ethyl 6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3831739.png)
![2-{[3-(2-isobutyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B3831746.png)
![2-({3-oxo-3-[2-(phenylacetyl)hydrazino]propanoyl}amino)benzoic acid](/img/structure/B3831753.png)
![2-[(3-{2-[(4-nitrophenyl)sulfonyl]hydrazino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B3831754.png)
![4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)benzonitrile](/img/structure/B3831760.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3831778.png)
![2-{1-(3-methylbutyl)-4-[(3-methyl-2-quinoxalinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3831789.png)